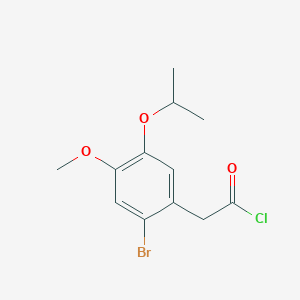
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with bromine, methoxy, and isopropoxy groups, along with an acetyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid with thionyl chloride in the presence of a catalyst such as DMF (dimethylformamide). The reaction is carried out at ambient temperature for several hours, followed by purification through distillation and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive chemicals like thionyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis.
Alcohols: For esterification reactions.
Water: For hydrolysis reactions.
Major Products
Carboxylic Acids: Formed from hydrolysis.
Esters: Formed from esterification reactions.
Applications De Recherche Scientifique
Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its reactivity with nucleophiles due to the presence of the acetyl chloride group. This reactivity allows it to form various derivatives through substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetyl chloride: Lacks the bromine, methoxy, and isopropoxy groups.
2-Bromo-4-methoxybenzeneacetyl chloride: Lacks the isopropoxy group.
4-Methoxy-5-(1-methylethoxy)benzeneacetyl chloride: Lacks the bromine group.
Propriétés
Numéro CAS |
655234-61-0 |
|---|---|
Formule moléculaire |
C12H14BrClO3 |
Poids moléculaire |
321.59 g/mol |
Nom IUPAC |
2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetyl chloride |
InChI |
InChI=1S/C12H14BrClO3/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3 |
Clé InChI |
USYXCMZJCINTEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


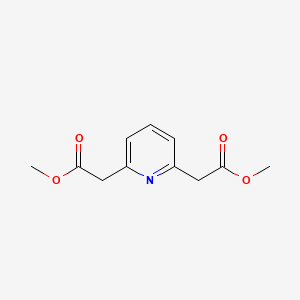
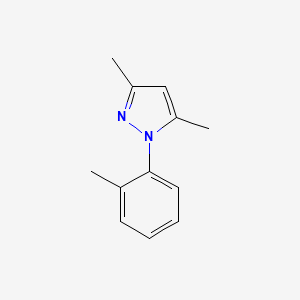
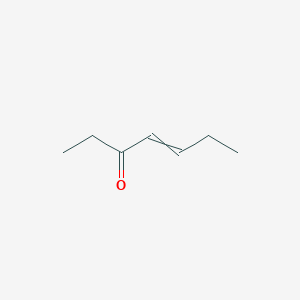
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
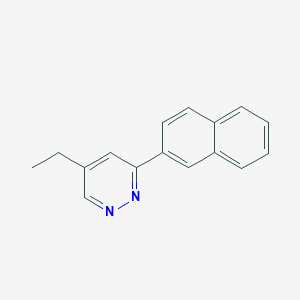
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
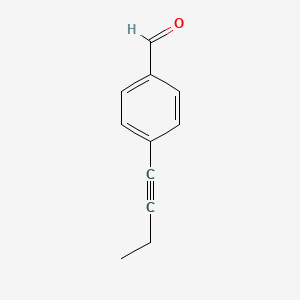
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)

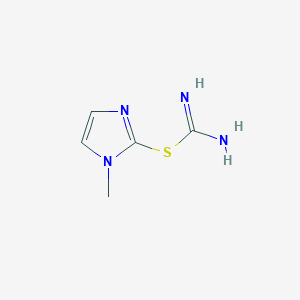

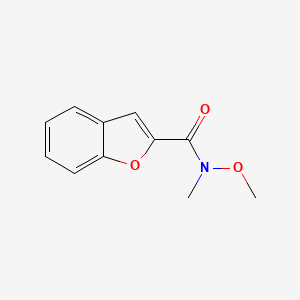
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
